molecular formula C6H9ClN2S B179851 N-((2-Chlorothiazol-5-yl)methyl)ethanamine CAS No. 120740-07-0

N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Cat. No. B179851
M. Wt: 176.67 g/mol
InChI Key: GSTCXGLYLWATEA-UHFFFAOYSA-N
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Description

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C6H9ClN2S . It has a molecular weight of 176.67 .


Molecular Structure Analysis

The molecular structure of N-((2-Chlorothiazol-5-yl)methyl)ethanamine is represented by the linear formula C6H9ClN2S . More detailed structural information may be available from resources like ChemSpider .


Physical And Chemical Properties Analysis

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Crystallography

  • Method : The title compound was prepared according to a known procedure in two steps with commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials affording the product as a white solid . The crude product was recrystallized from ethyl acetate as crystals suitable for X-ray diffraction analysis .
  • Results : The crystal structure of the compound was determined and published .

2. Biodegradation of Neonicotinoids

  • Application : The compound is a degradation metabolite of clothianidin, a neonicotinoid pesticide. Neonicotinoids are synthetic pesticides widely used for the control of various pests in agriculture throughout the world .
  • Method : The degradation metabolite of clothianidin N-(2-chlorothiazol-5-yl-methyl)-N′-methyl urea was determined using high-resolution electrospray ionization mass spectrometry technique .
  • Results : The study reported the degradation of clothianidin .

Safety And Hazards

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCXGLYLWATEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625697
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Chlorothiazol-5-yl)methyl)ethanamine

CAS RN

120740-07-0
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction procedure of Reference Example 17 was repeated except that crude 2-chloro-5-chloromethylthiazole was used in lieu of 6-chloro-3-pyridylmethyl chloride and that CH2Cl2 was used as the extractant. The procedure gave the title compound as a crude oil.
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Synthesis routes and methods II

Procedure details

A 60˜70% aqueous solution of ethylamine (3.6 mL) and a 20% aqueous NaOH solution (8.0 mL) were added dropwise respectively into a solution of 2-chloro-5-chloromethylthiazole (3.40 g) in chloroform (40 mL), then benzyl triethyl ammonium chloride (0.1 g) was added. After stirring overnight at room temperature, the pH of the resulting mixture was adjusted to weak alkaline. The organic layer was separated while the aqueous layer was extracted with dichloromethane twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 2-chloro-5-ethylaminomethylthiazole 3.37 g as an oil in 95.2% purity. GC-MS: (M+) (EI, 70 eV, m/z) calc: 176. found: 176.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yu, Z Qin, H Dai, X Zhang, X Qin, T Wang, J Fang - ARKIVOC, 2008 - arkat-usa.org
The N-cyano 2-(substituted amino) ethyl methyl sulfoximine derivatives are a new chemical family of neonicotinoids. Nine alkyl sulfoximine derivatives were designed and synthesized. …
Number of citations: 21 www.arkat-usa.org

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